Formaldehyde-(14)C
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3046-49-9 |
|---|---|
Molecular Formula |
CH2O |
Molecular Weight |
32.019 g/mol |
IUPAC Name |
(114C)methanone |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+2 |
InChI Key |
WSFSSNUMVMOOMR-NJFSPNSNSA-N |
SMILES |
C=O |
Isomeric SMILES |
[14CH2]=O |
Canonical SMILES |
C=O |
Other CAS No. |
3046-49-9 |
Origin of Product |
United States |
Radiosyntheses and Isotopic Labeling Methodologies of Formaldehyde 14 C
Precursor Chemistry and Reaction Pathways in Formaldehyde-(14)C Synthesis
The primary and most fundamental precursor for the synthesis of this compound is [14C]carbon dioxide ([14C]CO2), typically derived from barium carbonate-([14C]C). wuxiapptec.com From [14C]CO2, several pathways can be employed to generate this compound.
One common route involves the reduction of [14C]CO2. This can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH4) in an ether solution has been utilized to reduce [14C]CO2 to [14C]formaldehyde. akjournals.com The reaction proceeds through intermediates such as formate (B1220265) and methylene (B1212753) glycolate. akjournals.com However, controlling the reduction to stop at the formaldehyde (B43269) stage can be challenging, as further reduction to [14C]methanol can occur. akjournals.com
Another significant pathway is the reduction of [14C]CO2 using Schwartz's reagent (zirconocene chloride hydride). researchgate.netacs.org This method allows for the synthesis of [14C]formaldehyde at ambient temperature. The reaction is believed to proceed in two steps: the initial reduction of CO2 to formaldehyde and the formation of a zirconocene-oxo dimer, followed by a potential further reduction of formaldehyde to a methoxy (B1213986) ligand. researchgate.net This approach has been successfully used for the in situ generation of [14C]formaldehyde for subsequent reactions. researchgate.netacs.orgnih.gov
Alternatively, [14C]methanol can serve as a direct precursor to this compound through oxidation. scispace.comosti.gov This method mirrors the industrial production of formaldehyde. iarc.frgoogle.com
Methodological Approaches for Carbon-14 (B1195169) Isotope Incorporation
The incorporation of the carbon-14 isotope into the formaldehyde molecule is fundamentally tied to the choice of the labeled precursor.
Catalytic Oxidation and Dehydrogenation Methods
The catalytic oxidation of [14C]methanol is a widely employed method for producing this compound. scispace.com This process is analogous to the large-scale industrial synthesis of formaldehyde. iarc.frgoogle.com Various catalysts and conditions can be used, with silver and metal oxide catalysts being the most common in industrial settings. iarc.frgoogle.comntnu.no The silver catalyst process typically involves the partial oxidation and dehydrogenation of methanol (B129727) at high temperatures (600-720 °C). ntnu.no The metal oxide catalyst process, often using an iron-molybdenum-vanadium oxide catalyst, operates at lower temperatures (250-400 °C). ntnu.no For laboratory-scale radiosynthesis, similar principles are applied, converting [14C]methanol into this compound. scispace.comacs.org
Biosynthetic Routes for this compound Precursors
In biological systems, formaldehyde is a key intermediate in one-carbon metabolism. Enzymes can catalyze the formation of formaldehyde from various precursors. For example, extracts from certain leukocytes can generate [14C]formaldehyde from N5-[14C]methyltetrahydrofolate through an oxidative process. nih.gov This enzymatic pathway involves the oxidation of N5-[14C]methyltetrahydrofolate to N5,N10-[14C]methylenetetrahydrofolate, which can then release [14C]formaldehyde. nih.gov While not a primary method for bulk synthesis, understanding these biosynthetic routes is crucial for metabolic studies. Furthermore, biosynthetic approaches using whole cells or purified enzymes can be employed to produce precursors for this compound. For instance, methylotrophic bacteria can oxidize methanol to formaldehyde. researchgate.net
Purification and Characterization Techniques for Radiosynthesized this compound
Purification of newly synthesized this compound is critical to remove unreacted precursors, byproducts, and catalysts. Formaldehyde is commonly available as an aqueous solution (formalin), where it exists in equilibrium with its hydrate, methylene glycol, and various oligomers. iarc.fr
Purification can be achieved through distillation. acs.org For characterization, various analytical techniques are employed. The identity and purity of the product can be confirmed by derivatization followed by chromatographic analysis. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) produces a stable hydrazone derivative that can be analyzed by high-performance liquid chromatography (HPLC). iarc.frrsc.org The radiochemical purity and specific activity are determined using techniques like liquid scintillation counting. acs.orgeuropa.eu
Strategies for Specific Activity Control in this compound Production
Specific activity, the amount of radioactivity per unit mass of a compound, is a crucial parameter for radiolabeled compounds. wuxiapptec.com The theoretical maximum specific activity for a singly carbon-14 labeled compound is approximately 62.4 mCi/mmol. wuxiapptec.com In practice, the specific activity of the final product is influenced by the isotopic purity of the starting [14C]precursor and any dilution with non-labeled (carrier) material during the synthesis. wuxiapptec.com
To achieve high specific activity, it is essential to use high-purity [14C]barium carbonate or [14C]carbon dioxide as the starting material and to perform the synthesis on a microscale to minimize the need for carriers. acs.org For example, a synthesis of [14C]hydrochlorothiazide utilized [14C]formaldehyde with a high specific activity of 2.1 GBq/mmol (approximately 56.7 mCi/mmol), which was generated from high-purity [14C]CO2. researchgate.netacs.org Conversely, if a lower specific activity is required, a calculated amount of non-labeled precursor can be added.
Advances in Reductive Alkylation Methods for (14)C-Labeling of Biomolecules via this compound
Reductive alkylation (or reductive amination) using this compound is a powerful and widely used technique for introducing a carbon-14 label into biomolecules, particularly at primary and secondary amino groups. researchgate.netnih.govrsc.org The reaction proceeds in two steps: the formation of a Schiff base between the amino group of the biomolecule and formaldehyde, followed by the reduction of the imine to a stable amine linkage.
A significant advancement in this area was the introduction of sodium cyanoborohydride (NaCNBH3) as the reducing agent. researchgate.net NaCNBH3 is a mild and selective reducing agent that is stable in aqueous solutions at neutral pH, making it ideal for reactions with sensitive biomolecules like proteins. researchgate.net This method allows for the efficient labeling of proteins with minimal structural changes. researchgate.net The reaction conditions, such as pH and the molar ratio of formaldehyde to the protein, can be optimized to control the extent of labeling. researchgate.netaminer.org This technique has been successfully applied to the 14C-labeling of antibodies for use in microdosing studies. aminer.org
It has been noted that the reaction can produce N-cyanomethyl by-products, which can lower the methylation yield. The addition of metal ions like Ni2+ can suppress this side reaction by complexing with free cyanide ions. nih.gov
Optimization of Labeling Efficiency and Molar Ratios
The efficiency of this compound synthesis is highly dependent on the careful optimization of reaction parameters, particularly the molar ratios of reactants and catalysts.
One common laboratory method involves the reduction of [14C]carbon dioxide ([14C]CO2) using complex metal hydrides like lithium aluminium hydride (LiAlH4). akjournals.com A significant challenge in this synthesis is controlling the reduction to stop at the aldehyde stage, as the reaction can easily proceed to form [14C]methanol. akjournals.com Research has shown that optimizing the reaction conditions is crucial for maximizing the yield of formaldehyde. By developing a vial technique and carefully managing reaction parameters, yields of this compound between 40-50% have been achieved from [14C]CO2 using LiAlH4 in an ether solution. akjournals.comakjournals.com Studies have explored the impact of molar ratios, demonstrating that even with a 100% molar excess of hydride, a notable amount of carbon dioxide is only reduced to formate. akjournals.com Conversely, using an excess of carbon dioxide can still result in the formation of formaldehyde. akjournals.com For instance, a molar ratio of 2 moles of carbon dioxide per mole of hydride was found to produce formaldehyde in a 25% yield. akjournals.com
Another reducing agent used for this conversion is Schwartz's reagent. This method allows for the reduction of [14C]CO2 at ambient temperature. researchgate.netacs.org It has been employed in one-pot strategies where [14C]formaldehyde is generated in situ and immediately used in a subsequent reaction. nih.gov While advantageous, this approach has reported modest radiochemical yields (RCY), such as 18% from the initial labeled CO2 precursor in the synthesis of [14C]hydrochlorothiazide. nih.govacs.org
The second major pathway, the catalytic oxidation of [14C]methanol, mirrors commercial formaldehyde production. scispace.comgoogle.com In these processes, catalysts such as supported silver (Ag) or molybdenum-iron (Mo-Fe) are used. google.com Optimization here focuses on temperature and catalyst performance. The silver-based process operates at 560-600°C with methanol conversion rates of 65-75% and formaldehyde selectivity around 90%. google.com The Mo-Fe catalyst process operates at lower temperatures (250-400°C) and can achieve higher methanol conversion (98-99%) and formaldehyde yields of up to 95%. google.com The efficiency of labeling via this route is therefore tied to the performance and selectivity of the chosen catalyst system under specific thermal conditions.
Table 1: Comparison of Synthesis Methods for this compound
| Precursor | Method | Reagents/Catalyst | Key Optimization Factors | Reported Yield |
|---|---|---|---|---|
| [14C]Carbon Dioxide | Reduction | Lithium Aluminium Hydride (LiAlH4) | Molar ratio of LiAlH4 to CO2, reaction time, temperature | 25-50% akjournals.com |
| [14C]Carbon Dioxide | Reduction | Schwartz's Reagent | In-situ trapping, molar excess of [14C]CO2 | ~18% RCY nih.govacs.org |
| [14C]Methanol | Catalytic Oxidation | Silver (Ag) Catalyst | Temperature (560-600°C), reactant flow rate | ~90% selectivity google.com |
Mechanistic Investigations of Formaldehyde 14 C in Biochemical Systems
Elucidation of Formaldehyde-(14)C Metabolic Pathways
The use of radiolabeled compounds has been fundamental in tracing the metabolic fate of various substances within biological systems. This compound, a carbon-14 (B1195169) labeled version of formaldehyde (B43269), serves as a critical tracer for investigating the complex network of reactions involving this key one-carbon (C1) intermediate. ontosight.ai Its radioactivity allows researchers to follow the carbon atom from formaldehyde as it is either incorporated into cellular biomass (assimilation) or broken down to generate energy or less toxic compounds (dissimilation). ontosight.ai This approach has been instrumental in defining the enzymes and intermediates that constitute the primary pathways for formaldehyde metabolism in a wide range of microorganisms. oup.com
Formaldehyde Assimilation Pathways
Assimilation pathways are anabolic sequences that convert formaldehyde into essential cellular building blocks. Microorganisms that can utilize C1 compounds as their sole source of carbon and energy, known as methylotrophs, have evolved sophisticated cycles for this purpose. mdpi.com The application of this compound allows for the direct tracking of carbon fixation into the core metabolites of these pathways. researchgate.net
The Ribulose Monophosphate (RuMP) pathway is a primary route for formaldehyde assimilation in many bacteria. mdpi.comd-nb.info Mechanistic studies using this compound have confirmed that the cycle's initial and committing step is the condensation of formaldehyde with a five-carbon sugar phosphate, ribulose-5-phosphate (Ru5P). mdpi.com This reaction is catalyzed by the enzyme 3-hexulose-6-phosphate synthase (HPS). mdpi.comd-nb.info The resulting six-carbon intermediate, 3-hexulose-6-phosphate (Hu6P), is then isomerized by 6-phospho-3-hexuloisomerase (Phi) to yield fructose-6-phosphate (B1210287) (F6P), a central metabolite that can enter glycolysis and other biosynthetic pathways. mdpi.com The detection of the 14C label in Hu6P and F6P following the introduction of this compound provides definitive evidence for the operation of this pathway.
Table 1: Key Reactions in the RuMP-Dependent Assimilation of this compound An interactive data table summarizing the initial steps of the Ribulose Monophosphate (RuMP) pathway.
| Step | Reactants | Enzyme | Product | Significance of 14C Labeling |
| 1 | This compound + Ribulose-5-Phosphate | 3-Hexulose-6-Phosphate Synthase (HPS) | [14C]-3-Hexulose-6-Phosphate | Confirms the entry point of formaldehyde into the cycle. |
| 2 | [14C]-3-Hexulose-6-Phosphate | 6-Phospho-3-Hexuloisomerase (Phi) | [14C]-Fructose-6-Phosphate | Shows the conversion into a central metabolic intermediate. |
The serine cycle represents another major pathway for formaldehyde assimilation, particularly in alphaproteobacteria. d-nb.info In this pathway, the carbon from formaldehyde is incorporated into the amino acid serine. wikipedia.org Investigations with this compound have been crucial in elucidating how this occurs. The formaldehyde molecule does not react directly; instead, it first combines with tetrahydrofolate (H4F) to form methylene-H4F. mdpi.com This one-carbon unit is then transferred to glycine (B1666218), in a reaction catalyzed by serine hydroxymethyltransferase, to produce serine. wikipedia.org Following the administration of this compound, the radiolabel can be detected in serine, providing direct proof of the cycle's activity. researchgate.net Further analysis has shown that while spontaneous combination of formaldehyde and H4F can occur, a more significant flux in some organisms proceeds through the oxidation of formaldehyde to formate (B1220265), which is then converted to methylene-H4F. mdpi.com
Table 2: Tracking this compound in the Serine Cycle An interactive data table detailing the incorporation of the labeled carbon atom in the Serine Cycle.
| Step | Labeled Precursor | Co-substrate | Enzyme | Labeled Product | Metabolic Role |
| Entry | [14C]-Methylene-H4F | Glycine | Serine Hydroxymethyltransferase | [14C]-Serine | Carbon assimilation into a key amino acid. |
| Regeneration | [14C]-Serine | Various enzymatic steps | Malyl-CoA | Re-formation of glycine and other intermediates to sustain the cycle. |
Ribulose Monophosphate (RuMP)-Dependent Mechanisms
Formaldehyde Dissimilation and Oxidation Pathways
Dissimilation pathways are catabolic routes that oxidize formaldehyde, primarily for detoxification and energy generation in the form of reducing equivalents like NADH. researchgate.net These pathways are vital for all organisms, as formaldehyde is a highly reactive and toxic molecule that can damage proteins and nucleic acids. researchgate.netfrontiersin.org Studies with this compound help quantify the flux through these oxidative routes, often leading to the production of formate and ultimately carbon dioxide (CO2). nih.gov
Many organisms utilize low-molecular-weight thiols to capture and detoxify formaldehyde. frontiersin.orgnih.gov The specific thiol used often varies between different groups of bacteria.
Glutathione (B108866) (GSH)-Dependent: In many Gram-negative bacteria like E. coli, formaldehyde spontaneously reacts with glutathione (GSH) to form S-(hydroxymethyl)glutathione. nih.govresearchgate.net This intermediate is then oxidized to S-formylglutathione by a formaldehyde dehydrogenase, and subsequently hydrolyzed to yield formate and regenerate GSH. nih.gov
Mycothiol (B1677580) (MSH)-Dependent: In high G+C Gram-positive bacteria, such as Corynebacterium glutamicum, mycothiol (MSH) serves a similar role. nih.gov Formaldehyde is captured to form S-(hydroxymethyl)mycothiol, which is then oxidized to S-formylmycothiol and hydrolyzed to formate. nih.govresearchgate.net
Bacillithiol (BSH)-Dependent: In low G+C Gram-positive bacteria like Bacillus subtilis, bacillithiol (BSH) is the major thiol involved in formaldehyde detoxification. nih.gov
Using this compound, researchers can trace the carbon atom through the formation of the respective S-formyl-thiol adduct and its final oxidation to [14C]-formate and [14C]-CO2.
Table 3: Comparison of Thiol-Dependent Formaldehyde Dissimilation An interactive data table comparing the key features of major thiol-dependent detoxification pathways.
| Pathway Feature | Glutathione (GSH) System | Mycothiol (MSH) System | Bacillithiol (BSH) System |
| Primary Organisms | Gram-negative bacteria (E. coli, Paracoccus denitrificans) | High G+C Gram-positive bacteria (Corynebacterium, Mycobacterium) | Low G+C Gram-positive bacteria (Bacillus subtilis) |
| Thiol Compound | Glutathione | Mycothiol | Bacillithiol |
| Initial Adduct | S-(hydroxymethyl)glutathione | S-(hydroxymethyl)mycothiol | S-(hydroxymethyl)bacillithiol |
| Key Enzyme | GSH-dependent formaldehyde dehydrogenase | MSH-dependent formaldehyde dehydrogenase | BSH-dependent formaldehyde dehydrogenase |
In many methylotrophs, formaldehyde oxidation is linked to pterin (B48896) cofactors, namely tetrahydromethanopterin (H4MPT) and tetrahydrofolate (H4F). frontiersin.org These pathways were initially thought to be functionally redundant. However, elegant flux analysis studies using a combination of 14C and deuterium (B1214612) labeling in organisms like Methylobacterium extorquens AM1 have revealed distinct roles.
The H4MPT-dependent pathway acts as the primary dissimilatory route. Formaldehyde reacts with H4MPT to form methylene-H4MPT, which is subsequently oxidized through a series of steps to formate, generating reducing equivalents for the cell. The H4F-dependent pathway, conversely, was shown to operate primarily in the reductive direction, generating methylene-H4F from formate for assimilation into the serine cycle. By supplying this compound and measuring the distribution of the label in intermediates of both pathways under different metabolic conditions, researchers could directly demonstrate this functional separation and the dynamic partitioning of formaldehyde between assimilation and dissimilation.
Table 4: Functional Roles of Pterin-Dependent Pathways as Determined by Isotopic Labeling An interactive data table summarizing the distinct functions of H4MPT and H4F pathways in formaldehyde metabolism.
| Pterin Cofactor | Pathway Name | Primary Function | Direction of Flux | Evidence from this compound |
| Tetrahydromethanopterin (H4MPT) | H4MPT Module | Dissimilation (Oxidation) | Oxidative (Formaldehyde → Formate) | Major pathway for conversion of [14C]-formaldehyde to [14C]-CO2. |
| Tetrahydrofolate (H4F) | H4F Module | Assimilation (Reduction) | Reductive (Formate → Methylene-H4F) | Functions to generate labeled methylene-H4F from formate for the serine cycle. |
Thiol-Dependent Pathways
Serine Hydroxymethyltransferase Activity
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate. wikipedia.org The mechanism of this reaction has been a subject of detailed investigation, with a proposed retroaldol mechanism involving the cleavage of serine to glycine and free formaldehyde. frontiersin.org
Studies utilizing [14C]serine have been pivotal in demonstrating the activity of SHMT. A sensitive assay was developed based on the binding of the product, N5,N10-[14C]methylene tetrahydrofolate, to DEAE-cellulose paper. nih.gov The addition of unlabeled formaldehyde to the reaction mixture after the accumulation of the labeled product resulted in a rapid decrease in the bound radioactivity, confirming the exchange with the labeled methylene (B1212753) carbon and providing evidence for the involvement of a formaldehyde intermediate. nih.gov In the absence of tetrahydrofolate, SHMT can still catalyze the conversion of serine to glycine, leading to the release of free formaldehyde. frontiersin.org This has been corroborated by experiments where the reaction proceeds at a slower rate without H4PteGlun, allowing for the observation of reaction intermediates. frontiersin.org
In some organisms, such as Methanosphaera stadtmanae, the production of both [14C]CH4 and [14C]CO2 has been detected from [14C]formaldehyde and [14C]serine, indicating the presence of a tetrahydromethanopterin-dependent serine hydroxymethyltransferase. cdnsciencepub.com
Formaldehyde Dehydrogenase Substrate Specificity
Formaldehyde dehydrogenase (FDH) is a critical enzyme in the detoxification of formaldehyde, catalyzing its oxidation to formate. smolecule.com The substrate specificity of this enzyme varies among different organisms and isozymes. The use of this compound has been essential in characterizing these specificities and understanding the metabolic fate of formaldehyde.
In the methanotrophic bacterium Methylococcus capsulatus (Bath), a membrane-associated quinoprotein formaldehyde dehydrogenase was found to be specific for formaldehyde, oxidizing it to formate. nih.gov In contrast, some formaldehyde dehydrogenases exhibit broader substrate specificity. For instance, in Pseudomonas putida, multiple formaldehyde dehydrogenases have been identified, and experiments using [14C]formaldehyde revealed that even in double mutants lacking two specific FDH enzymes, significant evolution of 14CO2 still occurred, suggesting the action of other, less specific aldehyde dehydrogenases. researchgate.net
Some formaldehyde dehydrogenases are dependent on cofactors like glutathione or mycothiol. smolecule.comresearchgate.net However, studies have also identified glutathione-independent FDH activity. nih.gov The kinetic parameters of FDH have been determined in various systems, often showing a high affinity for formaldehyde. For example, a recombinant formaldehyde dehydrogenase from Burkholderia multivorans was shown to efficiently catalyze the reduction of formic acid to formaldehyde, with optimal activity at pH 7.0. google.com
Flux Analysis and Partitioning Studies Utilizing this compound
Quantitative Measurement of Carbon Flux Through Metabolic Modules
Isotopically labeled compounds like this compound are invaluable tools for metabolic flux analysis, allowing researchers to trace the flow of carbon atoms through complex metabolic networks. This approach has been particularly insightful in studying methylotrophic organisms, which utilize C1 compounds like methanol (B129727) and formaldehyde as their sole source of carbon and energy. plos.org
In the bacterium Methylobacterium extorquens AM1, a combination of deuterium and 14C labeling was used to directly measure the flux of formaldehyde through three distinct metabolic modules involved in its assimilation and dissimilation. plos.orgnih.gov This study revealed that the partitioning of formaldehyde between these modules is dynamic and depends on the influx of methanol into the cell. plos.orgnih.gov At low formaldehyde flux, the majority is oxidized to CO2, while at higher flux rates, a greater proportion is directed towards assimilation into biomass. plos.org
Similarly, in Pseudomonas putida, in vivo assays with [14C]formaldehyde were used to measure its mineralization to 14CO2. researchgate.net These experiments demonstrated that mutants deficient in specific formaldehyde or formate dehydrogenases exhibited reduced 14CO2 evolution, quantifying the contribution of these enzymes to formaldehyde catabolism. researchgate.net
Table 1: Carbon Flux Partitioning from [14C]Formaldehyde in M. extorquens AM1
This interactive table summarizes the differential partitioning of formaldehyde at varying influx rates.
| Methanol Flux | Formaldehyde Fate | Percentage of Flux |
| Low | Oxidation to CO2 via H4MPT pathway | High |
| Low | Assimilation via formate and H4F intermediates | Low |
| High | Direct assimilation into serine cycle | Increased |
Dynamic Modeling of this compound Metabolic Intermediates
The data obtained from flux analysis studies using this compound can be used to construct and validate dynamic mathematical models of metabolism. These models can simulate the concentrations and fluxes of metabolic intermediates over time, providing a deeper understanding of metabolic regulation and control.
For M. extorquens AM1, a kinetic model was developed based on the experimental flux data. plos.org This model, consisting of a series of ordinary differential equations, successfully simulated the partitioning of C1 units through the different formaldehyde utilization pathways during transitions in and out of methylotrophic growth. plos.org The model demonstrated that the known kinetic properties of the enzymes involved were sufficient to explain the observed dynamic behavior of the metabolic system. plos.orgnih.gov
These modeling efforts, grounded in experimental data from [14C]formaldehyde tracing, have led to new paradigms for understanding how cells manage toxic, high-flux metabolic intermediates through interconnected and dynamically regulated metabolic loops. plos.org
This compound Interactions with Biomolecular Structures
Formaldehyde is a highly reactive molecule known to form cross-links with and between biomolecules, particularly DNA and proteins. frontiersin.org The use of [14C]formaldehyde has been crucial in studying the formation and nature of these adducts, which are considered a primary genotoxic effect of formaldehyde exposure. nih.gov
Formaldehyde can react with the amino groups of amino acids (like lysine (B10760008), arginine, and histidine) and DNA bases (primarily adenine (B156593) and guanine) to form covalent cross-links. frontiersin.orgnih.govnih.gov The process typically involves the formation of a methylol adduct, which can then react with another nucleophilic group to form a methylene bridge. frontiersin.org
In vivo studies using [14C]formaldehyde in rats and monkeys have demonstrated the formation of DNA-protein cross-links in the nasal mucosa following inhalation exposure. iarc.fr The radioactivity detected in tissues long after exposure was attributed to the modification of macromolecules rather than the slow clearance of free formaldehyde, highlighting the stability of these adducts. epa.gov Structural studies have characterized the specific cross-links formed between amino acids and deoxynucleosides, with the most common being between deoxyguanosine and lysine. frontiersin.orgnih.gov
Table 2: Investigated this compound Adducts
This interactive table details the types of biomolecular adducts formed by formaldehyde that have been investigated using radiolabeling.
| Biomolecule Type | Specific Moiety | Type of Adduct |
| Protein | Lysine, Cysteine, Histidine, Arginine | Methylol adducts, Methylene bridges |
| DNA | Deoxyguanosine, Deoxyadenine | DNA-protein cross-links |
These investigations using this compound are fundamental to understanding the mechanisms of formaldehyde-induced toxicity and carcinogenesis.
Chemical Reactions with Amino Acids and Peptides
Formaldehyde is a reactive electrophile that readily interacts with various biological nucleophiles, including the functional groups of amino acids and peptides. researchgate.netconicet.gov.ar The use of isotopically labeled formaldehyde, particularly this compound, has been instrumental in elucidating the mechanisms and products of these reactions.
Hydroxymethylation Product Formation
The initial reaction of formaldehyde with amino acids and peptides involves the formation of hydroxymethyl derivatives. bme.hu This reaction, known as hydroxymethylation, occurs with the N-terminal amino groups and the side chains of several amino acids. nih.govwikipedia.org Studies using this compound have quantified the extent of this reaction. For instance, investigations into the reaction of [14C]formaldehyde with tetanus toxin under conditions mimicking detoxification showed a gradual increase in the amount of stably bound formaldehyde, indicating the formation of methylol groups. publish.csiro.au
NMR-based studies have revealed that formaldehyde reacts at different rates with various amino acids, leading to hydroxymethylated products of varying stabilities. researchgate.net For example, L-arginine undergoes a very fast reaction with formaldehyde to form mono-, di-, and trihydroxymethyl arginines. researchgate.net These hydroxymethyl arginines are relatively stable and have been identified in biological systems. researchgate.net Similarly, the reaction of [14C]formaldehyde with poly-L-glutamic acid has been studied to understand the formation of bonds under detoxification conditions. publish.csiro.au
The following table summarizes the reactivity of formaldehyde with different amino acid residues, often initiated by hydroxymethylation:
| Amino Acid Residue | Reactivity with Formaldehyde | Reference |
| Arginine | Reacts with side-chain | nih.gov |
| Asparagine | Reacts with side-chain | nih.gov |
| Cysteine | Reacts with side-chain | nih.gov |
| Glutamine | Reacts with side-chain | nih.gov |
| Histidine | Reacts with side-chain | nih.gov |
| Lysine | Reacts with side-chain | nih.gov |
| Tryptophan | Reacts with side-chain | nih.gov |
| Tyrosine | Reacts with side-chain | nih.gov |
| N-terminal amino group | Reacts with the free amino group | nih.gov |
Cyclization and Disproportionation Reactions
Following initial hydroxymethylation, further reactions can occur, including cyclization and disproportionation. NMR studies have shown that the reaction of formaldehyde with certain amino acids leads to cyclized products. researchgate.net For example, cysteine reacts efficiently with formaldehyde to form a stable thiazolidine. researchgate.netdntb.gov.uale.ac.uk Histidine reacts rapidly to form a cyclized Nπ- and Nα-bridged compound. researchgate.net
The reactions of asparagine and glutamine with formaldehyde can lead to the formation of lactams. researchgate.net In the case of tryptophan, an initial N-hydroxymethylation of the indole (B1671886) ring is followed by C-Nα cyclization. researchgate.net The reaction between L-phenylalanine and formaldehyde in the presence of hydrobromic acid can yield optically pure (3S)-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid. google.com
Intramolecular disproportionation has also been observed. For instance, a proposed mechanism for the reaction with alkyldiamines involves an intramolecular hydride shift. researchgate.net
Adduct Formation with Nucleotides and Nucleic Acids
This compound has been a critical tool in studying the formation of adducts with nucleotides and nucleic acids, which is a key aspect of its genotoxicity.
DNA Adduct Structural Characterization
Formaldehyde reacts with DNA to form various adducts, with the primary targets being the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC). researchgate.net The initial reaction leads to the formation of unstable N-hydroxymethyl adducts, such as N6-hydroxymethyldeoxyadenosine and N2-hydroxymethyldeoxyguanosine. nih.gov Due to their instability, methods have been developed to stabilize these adducts for detection, for example, by reaction with sodium bisulfite. nih.gov
Studies using [14C]formaldehyde have been employed to investigate DNA adduct formation. For example, the reaction of [14C]formaldehyde with calf thymus DNA and isolated rat liver nuclei, followed by bisulfite treatment, allowed for the detection of stabilized adducts. nih.gov However, in cultured lymphoblasts treated with [14C]formaldehyde, extensive metabolic incorporation of the radiolabel into normal nucleosides complicated the detection of specific adducts. nih.gov
More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are now used to quantify formaldehyde-induced DNA adducts, such as N2-hydroxymethyl-dG, by reducing them to more stable methyl derivatives. nih.gov These studies have provided insights into the distribution of DNA adducts in various tissues following formaldehyde exposure. nih.gov
RNA Adduct Formation Mechanisms
Formaldehyde also reacts with RNA, forming adducts that can impact cellular processes. The use of [14C]formaldehyde has been instrumental in studying the formation of RNA-formaldehyde adducts (RFA). nih.gov For instance, studies with isolated hepatocytes incubated with [14C]formaldehyde showed a marked, concentration-dependent increase in the yield of RFA. nih.gov
Formaldehyde can induce the formation of DNA-RNA cross-links. acs.orgnih.gov In vitro experiments incubating guanosine (B1672433) (an RNA base) with deoxyadenosine (a DNA base) in the presence of formaldehyde demonstrated the formation of a DNA-RNA cross-link, specifically (N2-guanosyl–N6-deoxyadenosyl)methane. nih.gov The mechanism involves the reaction of formaldehyde with the exocyclic amino groups of the nucleic acid bases. researchgate.net The electrophilic carbon of formaldehyde attacks the electron-rich amino groups, forming covalent adducts. conicet.gov.ar Catalytic strategies are being explored to reverse these formaldehyde adducts on RNA under mild conditions to improve molecular analysis of clinical specimens. researchgate.net
Cross-linking Chemistry with Proteins and DNA-Protein Complexes
Formaldehyde is widely used as a cross-linking agent to study interactions between proteins and between proteins and nucleic acids. nih.gov Its small size allows it to permeate cells and create covalent links between molecules in close proximity. acs.org
The formation of DNA-protein cross-links (DPCs) is a major form of DNA damage induced by formaldehyde. oup.com The mechanism is thought to involve an initial rapid reaction of formaldehyde with a protein, often the ε-amino group of a lysine residue, to form a Schiff base. nih.govmdpi.com This reactive intermediate then reacts with a nucleophilic group on DNA, such as the amino group of a DNA base, to form a methylene bridge linking the protein and DNA. nih.govresearchgate.netoup.com Histones are frequently found cross-linked to DNA. oup.com
The use of [14C]formaldehyde has been essential in quantifying the formation of DPCs in various experimental systems. For example, studies in rhesus monkeys exposed to [14C]formaldehyde showed the formation of DPCs in the respiratory tract. nih.gov Similarly, investigations using hepatocytes incubated with MTBE-(O-methyl-14C), which is metabolized to [14C]formaldehyde, detected the formation of DPCs. nih.gov
The following table summarizes the types of cross-links formed by formaldehyde:
| Cross-link Type | Description | Key Amino Acids/Bases Involved | Reference |
| Protein-Protein | Covalent linkage between two protein molecules. | Lysine, Cysteine, Histidine, Arginine | nih.govacs.org |
| DNA-Protein | Covalent linkage between DNA and a protein. | Lysine (in protein); Adenosine, Guanine (in DNA) | researchgate.netoup.commdpi.com |
| RNA-Protein | Covalent linkage between RNA and a protein. | Not explicitly detailed but involves reactive groups on both molecules. | nih.gov |
| DNA-RNA | Covalent linkage between a DNA and an RNA strand. | Guanosine (RNA), Deoxyadenosine (DNA) | nih.gov |
3
The use of isotopically labeled this compound has been instrumental in elucidating the molecular mechanisms by which formaldehyde induces toxicity and carcinogenicity. This section details the mechanistic insights gained from studies utilizing this compound, focusing on its role in the formation of DNA-protein cross-links (DPCs) and the identification of the specific biomolecular structures involved.
1 Methylene Bridge Formation in DNA-Protein Cross-links (DPCs)
Formaldehyde is a potent cross-linking agent that covalently links proteins to DNA, forming lesions known as DNA-protein cross-links (DPCs). oup.comnih.gov These DPCs are considered a primary genotoxic effect of formaldehyde exposure. nih.govresearchgate.net Studies employing this compound have been crucial in understanding the formation of the characteristic methylene bridge that constitutes these cross-links. oup.comresearchgate.net
The reaction mechanism involves formaldehyde acting as an electrophile, reacting with nucleophilic groups on both proteins and DNA. nih.govfrontiersin.org The process typically initiates with the reaction of formaldehyde with a nucleophilic amino acid side chain, most commonly the primary amine of a lysine residue, to form a methylol intermediate. nih.gov This intermediate can then dehydrate to form a reactive Schiff base (an imine). nih.govnih.gov Subsequently, this Schiff base reacts with a nucleophilic site on a DNA base, such as the exocyclic amino groups of guanine, adenine, or cytosine, to form a stable methylene bridge (-CH2-), thus cross-linking the protein and DNA. oup.comresearchgate.netscirp.org An alternative pathway involves the initial reaction of formaldehyde with a DNA base to form a methylol adduct, which then reacts with a protein residue. nih.gov The formation of these methylene bridges has been confirmed through detailed structural analyses using techniques like NMR and mass spectrometry. nih.govresearchgate.net
The use of [14C]-formaldehyde has enabled researchers to trace the incorporation of the labeled carbon atom into these cross-links, providing direct evidence for the methylene bridge's origin. tera.orgbund.de For instance, studies have shown that the radioactivity from [14C]-formaldehyde becomes associated with DNA in a manner consistent with DPC formation. bund.de These investigations have revealed that histones, particularly H1 and H3, are among the proteins frequently cross-linked to DNA via these methylene bridges. oup.com
Table 1: Research Findings on Methylene Bridge Formation by this compound
| Finding | Experimental Approach | Key Insight | References |
|---|---|---|---|
| Formation of Methylene Bridges | Reaction of formaldehyde with amino acids and deoxynucleosides followed by NMR and mass spectrometry. | The fundamental linkage in formaldehyde-induced DPCs is a methylene bridge derived from the formaldehyde molecule. | nih.govresearchgate.net |
| Reactivity with Biomolecules | In vitro reactions with purified proteins and DNA. | Formaldehyde reacts with nucleophilic groups, such as amines and thiols, to form methylol adducts and Schiff bases, which are precursors to methylene bridges. | nih.govnih.gov |
| Tracing with Isotopes | Use of [14C]-formaldehyde in cell cultures and animal models. | The radioactive carbon from [14C]-formaldehyde is incorporated into the DPC structure, confirming its role in forming the methylene bridge. | tera.orgbund.de |
| Identification of Cross-linked Proteins | Analysis of DPCs from cells exposed to formaldehyde. | Histones, particularly H1 and H3, are common protein partners in formaldehyde-induced DPCs. | oup.com |
Environmental Tracing Studies with Formaldehyde 14 C
Atmospheric Fate and Transformation Mechanisms of Formaldehyde-(14)C
Formaldehyde (B43269) is a key intermediate in the atmospheric oxidation of hydrocarbons like methane. nih.gov It is ubiquitous in the troposphere and its fate is governed by rapid chemical reactions. nih.gov Due to its high reactivity and solubility, formaldehyde has a short atmospheric half-life and does not persist long enough for long-range transport, but its continuous formation and release can lead to significant local concentrations. inchem.orgalberta.ca
The primary removal pathways for gaseous formaldehyde in the atmosphere are photolysis (decomposition by sunlight) and reaction with photochemically produced hydroxyl radicals (•OH). alberta.canih.gov
Photolysis: Formaldehyde absorbs ultraviolet radiation at wavelengths greater than 360 nm, making it susceptible to direct breakdown by sunlight. nih.gov This process can lead to two main product channels:
HCHO + hv → H₂ + CO
HCHO + hv → H• + HCO• The photolysis half-life in sunlight has been measured at 1 to 4.1 hours. nih.gov
Hydroxyl Radical (•OH) Reaction: The reaction with hydroxyl radicals is a major degradation pathway. nih.gov The rate constant for this gas-phase reaction, OH + H₂CO → H₂O + HCO•, has been determined to be largely independent of temperature between 228–362 K, with a value of approximately 1.05 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nasa.govaip.org This reaction results in an atmospheric half-life of about 45 hours. nih.gov In aqueous environments like cloud droplets, where formaldehyde exists in its hydrated form, methanediol (B1200039) (H₂C(OH)₂), the reaction with hydroxyl radicals proceeds via hydrogen atom abstraction to form a hydrated formyl radical, which ultimately leads to the production of formic acid.
| Reaction Type | Reactant(s) | Key Product(s) | Typical Half-Life | Reference |
|---|---|---|---|---|
| Photolysis | HCHO + Sunlight (hv) | H₂, CO, H•, HCO• | 1 - 4.1 hours | nih.gov |
| Hydroxyl Radical Reaction (Gas Phase) | HCHO + •OH | H₂O, HCO• | ~45 hours | nih.gov |
| Hydroxyl Radical Reaction (Aqueous Phase) | H₂C(OH)₂ + •OH | Formic Acid, HO₂• | - |
Secondary organic aerosols (SOAs) are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). Formaldehyde is a key player in SOA formation. d-nb.info Modeling studies have shown that formaldehyde and SOA concentrations often share similar relationships to temperature, suggesting common chemical sources and pathways. d-nb.infoosti.gov
Photolysis and Hydroxyl Radical Reactions
Aquatic and Terrestrial Biotransformation of this compound
In water and soil, the fate of formaldehyde is primarily dictated by biological processes. epa.gov Its high reactivity makes it toxic to most organisms, which have therefore developed efficient detoxification mechanisms. researchgate.netnih.gov this compound is an essential tool for elucidating these complex metabolic pathways.
Microorganisms in both aquatic and terrestrial environments can degrade formaldehyde. epa.gov Studies using this compound have shown that bacteria can rapidly take up and metabolize it. nih.gov Several distinct pathways for formaldehyde dissimilation (detoxification) have been identified in bacteria:
Thiol-Dependent Pathways: Formaldehyde reacts with thiols like glutathione (B108866) to form a less reactive intermediate, S-(hydroxymethyl)glutathione. This is then oxidized to formate (B1220265), which can be further oxidized to carbon dioxide, generating energy for the cell. frontiersin.org
Pterin-Dependent Pathways: In this mechanism, formaldehyde spontaneously condenses with cofactors like tetrahydrofolate. The resulting compound is then enzymatically oxidized in a stepwise manner to formate and ultimately CO₂. nih.gov
Ribulose Monophosphate (RuMP) Pathway: Some methylotrophic bacteria use this pathway not only for detoxification but also for assimilation. Formaldehyde is condensed with ribulose-5-phosphate to form hexulose-6-phosphate, which then enters central carbon metabolism to be used for biomass synthesis. frontiersin.org
Studies on microorganisms isolated from cloud water have also demonstrated the biotransformation of formaldehyde. copernicus.org Depending on the microbial species and conditions, these organisms can act as either a sink (degrading formaldehyde) or a source (producing it from the oxidation of other compounds like methanol). copernicus.org
Plants can absorb gaseous formaldehyde from the environment through their leaves. epa.govresearchgate.net Tracing studies with this compound have been instrumental in understanding its metabolic fate within plant tissues.
Research on species like Weeping Fig (Ficus benjamina) and Golden Pothos (Epipremnum aureum) exposed to gaseous ¹⁴C-formaldehyde revealed that the compound is actively metabolized, especially in the light. researchgate.net The primary metabolic pathway involves a two-step enzymatic oxidation of formaldehyde to carbon dioxide (¹⁴CO₂) via a formate intermediate. researchgate.net This newly formed ¹⁴CO₂ then enters the Calvin cycle, the fundamental pathway of carbon fixation in photosynthesis. Consequently, the ¹⁴C label becomes incorporated into a wide range of photosynthates. researchgate.net
| Organism/System | Key Pathway | Major ¹⁴C-Labeled Metabolites Identified | Reference |
|---|---|---|---|
| Pseudomonas methanica (bacterium) | Hexose Phosphate Pathway | Glucose phosphate, Fructose phosphate, Sedoheptulose phosphate | nih.gov |
| General Bacteria | Thiol/Pterin-Dependent Oxidation | Formate, Carbon Dioxide | nih.govfrontiersin.org |
| Epipremnum aureum & Ficus benjamina (plants) | Oxidation to CO₂ followed by Calvin Cycle | Sucrose, Glucose, Fructose, various soluble and insoluble photosynthates | researchgate.net |
| Kidney Bean & Barley (plants) | Metabolic Incorporation | Phosphate esters, Alanine, Serine, Aspartic acid | epa.gov |
In these plant studies, a significant portion of the radioactivity from the metabolized ¹⁴C-formaldehyde was found in soluble sugars like sucrose, which were then translocated from the leaves to the stems and roots, demonstrating systemic distribution of the carbon derived from formaldehyde. researchgate.net
Advanced Analytical Methodologies for Formaldehyde 14 C Detection and Quantification in Research
Radiometric Detection Techniques
Radiometric methods are foundational for the analysis of radiolabeled compounds like Formaldehyde-(14)C. These techniques directly measure the beta decay of the Carbon-14 (B1195169) isotope.
Scintillation Counting Methods
Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the radioactivity of this compound in various samples. mdpi.comrcaro.org In LSC, the sample containing this compound is mixed with a scintillation cocktail. The beta particles emitted by the 14C atoms interact with the scintillator molecules, producing photons of light. These light flashes are then detected and counted by a photomultiplier tube within a liquid scintillation counter. rcaro.org The resulting count rate is directly proportional to the amount of this compound present.
Quenching, the reduction of scintillation light output due to interfering substances in the sample, can affect accuracy. rcaro.org Modern LSC instruments incorporate methods to correct for quenching, such as the transformed spectral index of the external standard spectrum (tSIE) function, ensuring reliable quantification. mednexus.org LSC offers high counting efficiency for 14C, often exceeding 95% in unquenched samples. rcaro.org This method has been instrumental in studies tracking the systemic distribution of 14C-labeled formaldehyde (B43269) in biological systems, such as in plasma and urine. nih.gov
Table 1: Research Findings Using Scintillation Counting for this compound
| Research Area | Sample Type | Key Finding | Citation |
| Metabolism in Rats | Urine, Expired Air | [14C]formaldehyde is extensively oxidized to CO2 and formate (B1220265). nih.govtandfonline.com | nih.govtandfonline.com |
| Ruminant Metabolism | Expired Air, Feces, Urine | 60-80% of consumed [14C]formaldehyde was metabolized to carbon dioxide and methane. publish.csiro.au | publish.csiro.au |
| Dental Research | Plasma, Urine, Tissues | Systemic absorption and distribution of 14C-formaldehyde from root canals were quantified. nih.govaapd.org | nih.govaapd.org |
| Plant Biology | Plant Tissues | Assimilation of 14C-formaldehyde was significantly higher in light than in darkness. researchgate.net | researchgate.net |
Autoradiography Applications
Autoradiography provides a visual representation of the distribution of radiolabeled substances within tissues and cells. researchgate.net In the context of this compound, this technique involves exposing a sample, such as a tissue slice from an organism administered with 14C-formaldehyde, to a photographic emulsion or a phosphor imaging plate. The beta particles emitted from the 14C decay create an image on the detector, revealing the precise location of the radiolabel.
Whole-body autoradiography has been employed to study the distribution of 14C from administered 14C-formaldehyde in pregnant mice and their fetuses, showing accumulation and retention in various tissues. researchgate.netnih.gov This method has also been used to visualize the concentration of 14C-formaldehyde in dental pulp, dentin, periodontal ligament, and bone following dental procedures. aapd.org Microautoradiography, a higher-resolution version of the technique, can even localize radioactivity at the cellular level. researchgate.net
Chromatographic Separation Coupled with Radiodetection
Chromatographic techniques are essential for separating this compound from its metabolites and other compounds in complex biological and environmental samples. When coupled with a radiodetector, these methods allow for the quantification of the radioactivity in each separated component.
High-Performance Liquid Chromatography (HPLC) with (14)C Detection
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating non-volatile and thermally unstable compounds. drawellanalytical.com In the analysis of this compound, HPLC is often used to separate the parent compound from its various metabolic products. researchgate.netnih.gov The eluent from the HPLC column can be collected in fractions, which are then analyzed by liquid scintillation counting to determine the radioactivity of each component. eag.comscience.gov
Alternatively, a radioisotope flow-through detector can be integrated with the HPLC system for real-time monitoring of radioactive components as they elute from the column. eag.com While flow-through detection offers speed, fraction collection followed by LSC generally provides higher sensitivity. eag.com HPLC with radiodetection has been crucial in studies investigating the metabolic fate of this compound, for instance, in identifying and quantifying radioactive metabolites in the urine of rats. nih.gov
Gas Chromatography (GC) with (14)C Detection
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. drawellanalytical.com While formaldehyde itself is volatile, its analysis by GC often involves derivatization to create a more stable and easily detectable compound. nih.gov For the analysis of this compound, the separated compounds eluting from the GC column can be directed to a radiodetector.
In research, GC coupled with mass spectrometry (GC-MS) has been a primary method, with the radiolabel serving as a tracer to follow metabolic pathways. nih.gov Studies have utilized GC-MS to measure formaldehyde concentrations in blood and tissues following inhalation, with the 14C label helping to differentiate between the administered formaldehyde and its metabolic products. iarc.fr
Mass Spectrometry Approaches for this compound Analysis
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When used in conjunction with this compound, it can provide detailed information about the structure and quantity of the labeled compound and its metabolites.
GC-MS is a frequently employed combination for this compound analysis. nih.govnih.gov In these studies, the 14C label is used to trace the fate of the formaldehyde, while the mass spectrometer identifies and quantifies the resulting compounds. nih.gov For example, GC-MS has been used to determine formaldehyde in biological tissues after derivatization to its pentafluorophenylhydrazone form. iarc.fr
Accelerator Mass Spectrometry (AMS) is an even more sensitive technique capable of detecting extremely low levels of isotopes like 14C. researchgate.net While less common for routine analysis, AMS coupled with HPLC can trace the pharmacokinetics of 14C-labeled compounds at very low, physiologically relevant doses. science.gov This approach allows for the quantification of metabolites with limits of quantitation in the attomole range of 14C per HPLC fraction. science.gov
Table 2: Comparison of Advanced Analytical Methodologies for this compound
| Methodology | Principle | Common Application | Advantages | Limitations |
| Liquid Scintillation Counting (LSC) | Measures beta decay via light production in a scintillator. | Quantifying total radioactivity in liquid samples. | High efficiency, well-established. mdpi.comrcaro.org | Susceptible to quenching. rcaro.org |
| Autoradiography | Visualizes radioactivity distribution on a detector. | Imaging tissue and cellular localization. researchgate.net | High spatial resolution. researchgate.net | Generally qualitative or semi-quantitative. |
| HPLC with Radiodetection | Separates compounds based on their interaction with a stationary phase, followed by radioactivity measurement. | Separating and quantifying non-volatile metabolites. researchgate.netnih.gov | High separation power, suitable for complex mixtures. drawellanalytical.com | Can be labor-intensive (fraction collection). eag.com |
| GC with Radiodetection | Separates volatile compounds in a gaseous mobile phase, followed by radioactivity measurement. | Analyzing volatile metabolites and parent compound. nih.goviarc.fr | Excellent for volatile compounds. drawellanalytical.com | Often requires derivatization. nih.gov |
| Mass Spectrometry (GC-MS, LC-MS, AMS) | Separates ions based on mass-to-charge ratio. | Identifying and quantifying labeled compounds and metabolites with high specificity. nih.goviarc.frresearchgate.net | High sensitivity and specificity, structural information. nih.gov | Higher equipment cost and complexity. |
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the accurate quantification of chemical compounds, including this compound. nih.govresearchgate.net This technique involves the addition of a known amount of an isotopically enriched standard (in this case, a stable isotope-labeled analogue) to a sample. nih.govepa.gov The principle of IDMS relies on altering the natural isotopic ratio of the analyte in the sample, which is then measured by a mass spectrometer. epa.gov Because the added standard and the analyte behave identically during sample preparation and analysis, any loss of the analyte during these steps does not affect the accuracy of the final measurement. epa.gov
The primary advantage of IDMS is its high precision and accuracy, making it a "gold standard" in quantitative analysis. nih.govepa.gov The quantification is derived from direct mathematical calculations based on the measured isotopic ratios and known constants, eliminating the need for calibration curves or sample recovery corrections. epa.gov For this compound analysis, this method provides unparalleled reliability, especially when dealing with complex biological matrices where sample loss and matrix effects can be significant. nih.govnih.gov A study combining solid-phase microextraction (SPME) with IDMS for formaldehyde analysis in cosmetics demonstrated high precision, with relative standard deviations below 10% and recoveries ranging from 89.00% to 101.23%. nih.gov
Key Features of IDMS for this compound Analysis:
| Feature | Description | Reference |
| Principle | Addition of a known amount of a stable isotope-labeled standard to the sample, followed by measurement of the altered isotope ratio. | nih.govepa.gov |
| Advantage | High accuracy and precision, independent of sample recovery. | epa.gov |
| Application | Quantification in complex matrices where analyte loss is probable. | nih.govnih.gov |
| Quantification | Direct calculation from measured isotope ratios. | epa.gov |
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Level Quantification
For the quantification of extremely low levels of this compound, Accelerator Mass Spectrometry (AMS) is the method of choice. nih.govresearchgate.net AMS is an exceptionally sensitive technique capable of measuring rare isotopes, like carbon-14, at attomole (10⁻¹⁸ mole) levels. nih.govresearchgate.net Unlike conventional mass spectrometry, AMS accelerates ions to very high energies before mass analysis. This high energy allows for the effective removal of isobaric interferences (atoms of other elements with nearly the same mass), which is a significant challenge in low-level radionuclide detection. google.com
The process begins with the conversion of the carbon in the sample to graphite (B72142). noaa.gov This graphite is then ionized, and the resulting negative ions are accelerated. google.comnoaa.gov The high-energy ions pass through a "stripper" (a thin foil or gas) that removes electrons, creating positive ions which are then separated by a magnetic field according to their mass-to-charge ratio. noaa.gov The individual ¹⁴C ions are then counted in a detector. noaa.gov
AMS offers remarkable accuracy (between 1 and 3%) and precision (coefficient of variation between 1 and 6%). nih.govresearchgate.net Its sensitivity allows for the detection of as little as 1 attomole of ¹⁴C. nih.gov This makes AMS particularly valuable in biomedical research, such as in human microdosing studies, where the administration of radioactive material must be kept to a minimum. researchgate.net
Performance Characteristics of AMS for ¹⁴C Detection:
| Parameter | Value | Reference |
| Sensitivity (LOD) | 1 attomole of ¹⁴C | nih.gov |
| Sensitivity (LLOQ) | 10 attomoles of ¹⁴C | nih.gov |
| Accuracy | 1 - 3% | nih.govresearchgate.net |
| Precision (CV) | 1 - 6% | nih.govresearchgate.net |
| Linear Range | Four orders of magnitude | nih.govresearchgate.net |
Spectrophotometric and Colorimetric Assays Adapted for this compound
Spectrophotometric and colorimetric assays provide simpler, more cost-effective alternatives for the quantification of formaldehyde, which can be adapted for samples containing this compound. drawellanalytical.com These methods are based on the reaction of formaldehyde with a specific reagent to produce a colored product. drawellanalytical.comsigmaaldrich.com The intensity of the color, which is proportional to the formaldehyde concentration, is then measured using a spectrophotometer. drawellanalytical.com
Chromotropic Acid Indicator Methods
The chromotropic acid method is a well-established and highly selective technique for formaldehyde determination. core.ac.ukwikipedia.org In the presence of concentrated sulfuric acid, chromotropic acid reacts specifically with formaldehyde to form a purple-colored compound, which exhibits a maximum absorbance at a wavelength of 580 nm. wikipedia.org This reaction is highly specific to formaldehyde and is not affected by the presence of other aldehydes, ketones, or carboxylic acids. wikipedia.org
The method involves adding a small amount of chromotropic acid to the aqueous sample, followed by the addition of excess sulfuric acid and heating. core.ac.uk The resulting colored solution is then analyzed spectrophotometrically. core.ac.uk The NIOSH Method 3500 is a standard reference method that utilizes this principle. wikipedia.org Researchers have optimized this method for various applications, including spot tests on TLC plates, achieving high sensitivity and precision. core.ac.uk
Optimized Conditions for Chromotropic Acid Spot Test:
| Parameter | Optimal Condition | Reference |
| Chromotropic Acid Concentration | 2% | core.ac.uk |
| Sulfuric Acid Concentration | 50% | core.ac.uk |
| Heating Temperature | 60 °C | core.ac.uk |
| Heating Time | 14 minutes | core.ac.uk |
Derivatization Strategies for Enhanced this compound Analysis
Derivatization is a crucial step in many analytical methods for formaldehyde, converting it into a more stable, detectable, and chromatographically separable compound. nih.govosti.gov This is particularly important for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses.
Pentafluorobenzylhydroxylamine (PFBHA) Derivatization
Pentafluorobenzylhydroxylamine (PFBHA) is a common derivatizing agent for formaldehyde and other carbonyl compounds. nih.govsigmaaldrich.com It reacts with formaldehyde to form a stable oxime derivative that is highly suitable for GC analysis with various detectors, including flame ionization detection (FID), electron-capture detection (ECD), and mass spectrometry (MS). nih.gov The reaction is rapid and complete, allowing for the detection of formaldehyde at the picogram level when coupled with GC-MS. nih.gov
This method can be applied to a wide range of samples, including water, blood, plasma, and urine. nih.gov A significant advancement in this technique is the use of solid-phase microextraction (SPME) with on-fiber derivatization, which combines sampling, derivatization, and preconcentration into a single, automated step. acs.orgscielo.br This approach minimizes sample handling and the use of solvents, aligning with the principles of green analytical chemistry. scielo.br
PFBHA Derivatization and Analysis Parameters:
| Parameter | Detail | Reference |
| Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | nih.gov |
| Product | Stable oxime derivative | nih.govacs.org |
| Analysis Technique | Gas Chromatography (GC) with FID, ECD, or MS | nih.gov |
| Detection Limit | Picogram (pg) level with GC-MS | nih.gov |
| Sampling Method | Solid-Phase Microextraction (SPME) | acs.orgscielo.br |
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization
The derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) is one of the most widely used methods for its analysis, particularly in environmental and biological samples. osti.govepa.gov The reaction produces a stable 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by HPLC with UV-Vis detection or by GC-MS. epa.govresearchgate.net
The reaction is typically carried out in an acidic medium. osti.govmdpi.com The resulting derivative is then extracted and analyzed. The presence of other carbonyl compounds can interfere with the analysis, necessitating a chromatographic separation to resolve the formaldehyde derivative from others. nih.gov The method has been standardized by agencies like the EPA for the analysis of carbonyl compounds in various matrices. epa.gov Studies have shown that the reaction yield is dependent on factors such as pH and the molar ratio of DNPH to carbonyls. osti.gov For instance, the reaction is nearly complete at 25°C after 20 minutes at pH 3. osti.gov
DNPH Derivatization and HPLC Analysis Details:
| Parameter | Detail | Reference |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | osti.govepa.gov |
| Product | 2,4-dinitrophenylhydrazone | osti.gov |
| Analysis Technique | HPLC with UV-Vis detection (typically at 350 nm) | mdpi.com |
| Mobile Phase | Acetonitrile/water gradient | mdpi.com |
| Detection Limit | 17 µg L⁻¹ (LOD), 50 µg L⁻¹ (LOQ) | mdpi.com |
| Reaction Conditions | Acidic pH (e.g., pH 3), excess DNPH | osti.gov |
Theoretical and Computational Research on Formaldehyde 14 C Dynamics
Quantum Chemical Modeling of Formaldehyde-(14)C Reactivity
Quantum chemical modeling is a powerful tool for investigating the electronic structure and predicting the chemical reactivity of molecules. usda.gov These methods, which include density functional theory (DFT) and ab initio calculations, can determine the energies of reactants, products, and theoretical transition states, which are directly related to reaction rates. iiserkol.ac.inusda.gov
Research employing computational chemistry has explored the reactivity of formaldehyde (B43269) in various chemical systems. usda.gov For instance, studies have used semi-empirical PM3 and ab initio RHF/STO-3G methods to calculate energy profiles for the reaction of formaldehyde with phenol (B47542). usda.gov Such theoretical calculations have successfully predicted that formaldehyde reacts faster at the para-position of phenol than at the ortho-position, a finding that aligns with experimental data. usda.gov The reactivity is correlated with atomic charges at reactive sites on the aromatic nucleus, which can be calculated using ab initio methods. usda.gov
Further studies have utilized DFT to analyze the equilibrium configuration, vibrational frequencies, and electronic properties of formaldehyde. researchgate.net These calculations provide detailed insights into the molecule's fundamental characteristics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key descriptors of chemical reactivity. chemrxiv.org Stereoelectronic effects, which arise from the spatial arrangement of a molecule's orbitals and their electronic interactions, are critical in determining molecular geometry and reactivity and can be modeled using quantum-chemical methods. cmu.edu
| Computational Method | Focus of Study | Key Findings/Predictions | Reference |
|---|---|---|---|
| Semi-empirical PM3 & Ab initio RHF/STO-3G | Reaction of formaldehyde with phenol | Predicted faster reaction at the para-position, correlating with experimental data. | usda.gov |
| Density Functional Theory (DFT) | Equilibrium configuration and electronic properties of formaldehyde | Determined optimized energy, vibrational frequencies, and HOMO-LUMO energy gap. | researchgate.net |
| DFT (B3LYP/6-31G(d,p)) | Electronic properties and reactivity of novel ligands | Provided insights into charge localization, molecular electrostatic potential, and ionization potential. | chemrxiv.org |
| Ab initio Computational Chemistry | Reactivity of phenolic compounds with formaldehyde | Correlated reactivity with calculated atomic charges on the aromatic nucleus. | usda.gov |
Molecular Dynamics Simulations of this compound Interactions with Biomolecules
Molecular dynamics (MD) simulations are essential tools for understanding the physical basis of the structure and function of biological macromolecules. nih.gov These simulations model the internal motions and conformational changes that are fundamental to biomolecular function. nih.govmpg.de In the context of this compound, MD simulations and related modeling techniques are used to study its interactions with key biological molecules like DNA and proteins.
A significant interaction of formaldehyde with biomolecules is the formation of DNA-protein cross-links (DPC). nih.govnih.gov Studies using [14C]formaldehyde have been crucial in quantifying these interactions in biological systems. nih.gov Research on rhesus monkeys exposed to [14C]formaldehyde showed that DPCs formed in the respiratory tract, with the highest concentrations found in the mucosa of the middle turbinates. nih.gov Lower concentrations were detected in the anterior lateral wall/septum and nasopharynx, while very low levels were found in the larynx, trachea, and major bronchi, and none in the lung parenchyma. nih.gov
The pharmacokinetics of this cross-link formation were analyzed using a model where the rate of formation is proportional to the tissue concentration of formaldehyde. nih.gov This model incorporates both saturable (enzymatic) and nonsaturable elimination pathways and suggests that regional differences in DPC formation are based on anatomical factors rather than biochemical ones. nih.gov Such models allow for interspecies scaling, predicting that formaldehyde would generate lower concentrations of cross-links in the nasal mucosa of humans compared to monkeys or rats. nih.gov
| Tissue Location (Rhesus Monkey) | [14C]Formaldehyde Exposure | DNA-Protein Cross-link (DPC) Formation | Reference |
|---|---|---|---|
| Mucosa of Middle Turbinates | 0.7, 2, or 6 ppm | Highest concentrations observed. | nih.gov |
| Anterior Lateral Wall/Septum & Nasopharynx | 0.7, 2, or 6 ppm | Lower concentrations than in turbinates. | nih.gov |
| Larynx/Trachea/Carina & Major Bronchi | 6 ppm | Very low concentrations detected. | nih.gov |
| Maxillary Sinuses & Lung Parenchyma | 0.7, 2, or 6 ppm | No cross-links detected. | nih.gov |
| Bone Marrow (Rat) | 15 ppm | No DPC formation observed. | nih.gov |
Reaction Kinetics and Pathway Modeling of this compound Metabolism
Modeling the reaction kinetics and metabolic pathways of this compound is essential for understanding its biological fate. Dynamic mathematical models have been developed to simulate formaldehyde metabolism, particularly in organisms that utilize one-carbon compounds. plos.org These models often consist of a series of ordinary differential equations that describe the accumulation and conversion of metabolites. plos.orgaiche.org
In the bacterium Methylobacterium extorquens AM1, studies using a combination of deuterium (B1214612) and 14C labeling have been used to measure the metabolic flux of formaldehyde through various pathways. plos.org The research revealed that the cell partitions formaldehyde among three different modules depending on the influx of methanol (B129727). plos.org A dynamic mathematical model demonstrated that the known kinetic constants of the enzymes involved were sufficient to explain the experimentally observed flux dynamics. plos.org This model treated enzymatic reactions with reversible Michaelis-Menten kinetics, using equilibrium constants from the literature. plos.org
These kinetic models are crucial for understanding how organisms handle toxic, high-flux intermediates like formaldehyde through dynamic, interconnected metabolic loops. plos.org The modeling of formaldehyde metabolism typically includes a saturable pathway representing enzymatic conversion, primarily by formaldehyde dehydrogenase, and a first-order pathway representing its intrinsic reactivity with other tissue components. epa.gov In plants, for example, it is suggested that formaldehyde is oxidized to formate (B1220265) and then to CO2, which can then enter the Calvin cycle. researchgate.net The activities of the enzymes involved, such as formaldehyde dehydrogenase and formate dehydrogenase, are key parameters in these models. researchgate.net
| Model Component | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Dynamic Mathematical Model | System of ordinary differential equations describing metabolite concentrations. | Simulates partitioning of 14C-labeled units through different metabolic modules. | plos.org |
| Michaelis-Menten Kinetics | Describes the rate of enzymatic reactions (e.g., by formaldehyde dehydrogenase). | Models the saturable, enzyme-mediated clearance of formaldehyde. | plos.orgepa.gov |
| Metabolic Flux Analysis | Measures the rate of turnover of metabolites through a pathway. | Uses 14C labeling to trace the flow of carbon from formaldehyde into various products. | plos.org |
| First-Order Kinetics | Describes non-enzymatic reactions with tissue components. | Models the intrinsic reactivity of formaldehyde leading to adducts like DNA-protein cross-links. | epa.gov |
Formaldehyde 14 C in Prebiotic Chemistry and Astrobiological Research
Role of Formaldehyde-(14)C in Prebiotic Synthesis of Organic Molecules
The use of this compound as a tracer has been fundamental in elucidating the plausible routes from simple one-carbon units to the building blocks of life under presumed prebiotic conditions. By labeling the starting material, researchers can follow the carbon-14 (B1195169) as it is integrated into various products, confirming reaction mechanisms and quantifying yields.
The formose reaction, first discovered by Aleksandr Butlerov in 1861, describes the synthesis of sugars from formaldehyde (B43269) in the presence of a base and typically a divalent metal cation like Ca2+. wikipedia.orgnih.gov This reaction is of great interest to origin-of-life research as it provides a plausible pathway to ribose, a key component of RNA. researchgate.netwikipedia.org
The reaction is autocatalytic, initiated by the slow formation of glycolaldehyde (B1209225) from two formaldehyde molecules. wikipedia.org This initial product then catalyzes the formation of more complex sugars. wikipedia.org The mechanism involves a series of aldol (B89426) reactions, retro-aldol reactions, and isomerizations. wikipedia.orgnih.gov Using this compound allows researchers to follow the carbon flow through this complex network. For example, studies have confirmed that formaldehyde condenses with glycolaldehyde to form glyceraldehyde, which can then isomerize and react further to produce pentoses like ribose. acs.org
However, the classic formose reaction is notoriously "messy," producing a complex mixture of various sugars with low selectivity for ribose (often less than 1%). nih.govacs.org A competing reaction, the Cannizzaro reaction, also consumes formaldehyde, converting it into methanol (B129727) and formate (B1220265), which complicates the process. wikipedia.orgnih.gov Isotope-labeling studies using this compound have been instrumental in analyzing the kinetics and isotope effects of these competing pathways. researchgate.net
Recent research has explored variations to improve selectivity. For instance, experiments have shown that minerals can catalyze the formose reaction, and mechanochemical forces (simulating meteorite impacts) can accelerate sugar synthesis even in non-aqueous environments. uni-muenchen.demdpi.com
Table 1: Key Intermediates in the Formose Reaction
This table outlines the progression from formaldehyde to key sugar precursors as demonstrated in formose reaction studies. The use of this compound allows for the definitive tracking of the carbon backbone as it is assembled.
| Reactant(s) | Intermediate/Product | Role in Pathway |
| Formaldehyde + Formaldehyde | Glycolaldehyde | Initial dimer, autocatalyst wikipedia.org |
| Glycolaldehyde + Formaldehyde | Glyceraldehyde | C3 sugar, precursor to pentoses acs.org |
| Glyceraldehyde | Dihydroxyacetone | Isomer, reacts to form tetroses and pentoses acs.org |
| Dihydroxyacetone + Glycolaldehyde | Ribulose (a Pentose) | Precursor to Ribose wikipedia.org |
| Ribulose | Ribose | Isomer, key component of RNA wikipedia.org |
Formaldehyde is a crucial precursor not only for sugars but also for amino acids and the building blocks of nucleobases. researchgate.net Its ability to react with amines and thiols is central to these synthetic routes. biorxiv.org
One of the most well-known pathways is the Strecker synthesis, where an aldehyde (like formaldehyde) reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to an amino acid. mdpi.comwikipedia.org In this sequence, this compound would yield glycine (B1666218) labeled at the alpha-carbon position. nih.gov
This compound has been used in tracer studies to explore its incorporation into various biomolecules. For instance, it has been shown to react with the amino acid cysteine to form a stable cyclic compound called thioproline. biorxiv.org It can also react with lysine (B10760008). biorxiv.orgdntb.gov.ua Furthermore, experiments simulating high-energy events like meteorite impacts have demonstrated that a plasma generated from formaldehyde and nitrogen can produce not only the simplest amino acid, glycine, but also all four canonical RNA nucleobases (adenine, guanine, cytosine, and uracil). aanda.org This suggests that high-energy reprocessing of abundant interstellar formaldehyde could be a significant source of prebiotic molecules. aanda.org
The reaction of formaldehyde with hydrogen cyanide can also produce glycolonitrile, a precursor to glycolic acid and glycine. nih.gov The versatility of formaldehyde chemistry underscores its central role in prebiotic molecular evolution. researchgate.netnih.gov
Formose Reaction Mechanisms and Sugar Formation
Isotopic Signatures of this compound in Extraterrestrial Environments
Direct detection of this compound in extraterrestrial environments like meteorites or comets is highly improbable. Carbon-14 has a relatively short half-life of 5,730 years, meaning any primordial 14C from the formation of the solar system would have long since decayed. The 14C found on Earth is continuously generated in the upper atmosphere by cosmic rays.
However, isotopic analysis of other, stable isotopes of carbon (¹²C and ¹³C) and hydrogen (H and D) in organic matter from meteorites provides crucial evidence of their extraterrestrial origins. researchgate.net Organic molecules in these objects often show distinct isotopic compositions compared to terrestrial materials. researchgate.netnih.gov While naturally occurring this compound is not observed, the isotope is used as a tool to identify recent terrestrial contamination in meteorite samples. Extraterrestrial carbonates, for example, will have a very low 14C/¹²C ratio compared to modern terrestrial carbon. researchgate.net
Laboratory studies use labeled compounds like this compound to simulate interstellar chemistry. These experiments help scientists understand how complex organic molecules form on interstellar ice grains, which are later incorporated into comets and asteroids. frontiersin.orgaanda.org
Experimental Simulation of Early Earth and Interstellar Conditions for this compound Formation
Scientists conduct laboratory experiments to simulate the conditions of the early Earth and interstellar space to understand how formaldehyde and other prebiotic molecules could have formed. frontiersin.org These simulations are crucial for interpreting astrochemical observations and guiding the search for life elsewhere.
Early Earth Simulations: Experiments simulating the atmosphere of the primordial Earth, famously pioneered by Miller and Urey, have shown that energy sources like electrical discharges (lightning) can produce formaldehyde and hydrogen cyanide from simpler molecules like methane, ammonia, and water. uni-muenchen.dewikipedia.org More recent studies have investigated the impact-induced synthesis of formaldehyde. These experiments show that impacts of iron-bearing meteorites into early oceans containing dissolved bicarbonate could have generated significant amounts of formaldehyde, creating localized environments enriched in this key prebiotic ingredient. nih.gov Such processes might have also occurred on early Mars. nih.gov
Interstellar Conditions Simulations: Formaldehyde is ubiquitous in the interstellar medium (ISM) and is observed in the icy mantles of interstellar dust grains. frontiersin.orgarxiv.org Laboratory simulations mimic these cold, vacuum conditions by irradiating ice mixtures containing simple molecules like water, carbon monoxide, and methanol with UV light or charged particles. frontiersin.orgaanda.org These experiments demonstrate that formaldehyde can be efficiently formed through the hydrogenation of carbon monoxide on ice surfaces. aanda.org It can then react further; for example, laboratory work shows that formaldehyde reacts with methylamine (B109427) in water ice analogues at low temperatures to form N-methylaminomethanol, contributing to increasing molecular complexity. aanda.org
Using isotopically labeled reactants, such as those containing ¹³C or deuterium (B1214612), allows researchers to trace the reaction pathways in these complex ice mixtures. While this compound is not typically used to simulate natural interstellar formation due to its short half-life, it remains a vital tool in laboratory kinetics studies to quantify reaction rates and product distributions with high sensitivity. researchgate.net
Table 2: Simulated Environments for Formaldehyde Formation
This table summarizes experimental conditions designed to replicate prebiotic environments and their findings regarding formaldehyde synthesis.
| Simulated Environment | Energy/Catalyst Source | Precursors | Key Findings |
| Early Earth Atmosphere | Electrical Discharge (Lightning) | Methane, Ammonia, Water, Hydrogen | Formation of formaldehyde, hydrogen cyanide, and amino acids. wikipedia.org |
| Hadean Ocean Impact | Shockwave from Meteorite Impact | Meteoritic Iron, Bicarbonate, Water | Impact-induced synthesis of formaldehyde. nih.gov |
| Interstellar Ice Grains | UV Radiation, Particle Bombardment | Carbon Monoxide, Hydrogen, Water, Methanol | Efficient formation of formaldehyde and methanol on ice surfaces. frontiersin.orgaanda.org |
| High-Velocity Impact Plasma | High-Power Laser (Dielectric Breakdown) | Formaldehyde, Nitrogen | Reprocessing of formaldehyde into amino acids and all RNA nucleobases. aanda.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
